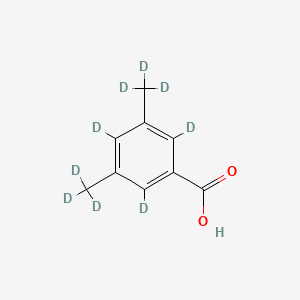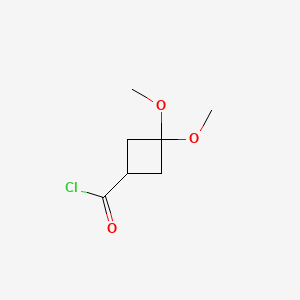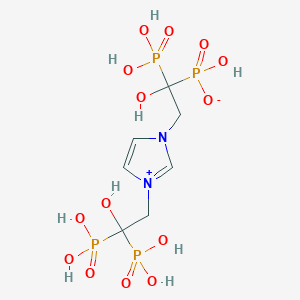
3,5-Dimethylbenzoic-d9 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylbenzoic-d9 Acid: is a deuterium-labeled derivative of 3,5-Dimethylbenzoic acid. It is often used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful for various analytical and tracing studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzoic-d9 Acid typically involves the deuteration of 3,5-Dimethylbenzoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling .
化学反应分析
Types of Reactions: 3,5-Dimethylbenzoic-d9 Acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted aromatic compounds.
科学研究应用
3,5-Dimethylbenzoic-d9 Acid is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes
作用机制
The mechanism of action of 3,5-Dimethylbenzoic-d9 Acid involves its use as a stable isotope tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound through various chemical and biological processes. This helps in understanding reaction mechanisms, metabolic pathways, and the fate of the compound in different environments .
相似化合物的比较
3,5-Dimethylbenzoic Acid: The non-deuterated form, used in similar applications but lacks the distinct mass difference provided by deuterium.
2,4,6-Trimethylbenzoic Acid: Another methyl-substituted benzoic acid with different substitution patterns, affecting its reactivity and applications.
2,3-Dimethylbenzoic Acid: Similar structure but different substitution positions, leading to different chemical properties
Uniqueness: 3,5-Dimethylbenzoic-d9 Acid’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool for tracing and analytical studies. The presence of deuterium atoms allows for precise tracking and analysis in various scientific fields .
属性
IUPAC Name |
2,4,6-trideuterio-3,5-bis(trideuteriomethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3,2D3,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOQQDNEYOJOK-XVGWXEQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)



![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)

![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)
![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
